2-Bromo-5-chloro-3-fluorobenzyl alcohol
Overview
Description
2-Bromo-5-chloro-3-fluorobenzyl alcohol is a useful research compound. Its molecular formula is C7H5BrClFO and its molecular weight is 239.47 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- Synthesis via Palladium-Catalyzed Reactions: (6-Amino-2-chloro-3-fluorophenyl)methanol, a compound related to (2-Bromo-5-chloro-3-fluorophenyl)methanol, was synthesized using both traditional methods and palladium-catalyzed C-H halogenation reactions. This approach showed advantages such as milder reaction conditions, higher yields, better selectivity, and practicality, highlighting the potential of palladium catalysis in synthesizing such compounds (Sun, Sun, & Rao, 2014).
Chemical Properties and Reaction Mechanisms
- Kinetics of Halogeno-Pyridines Reactions: Studies on various halogeno-pyridines and their reactions with methoxide ion revealed insights into the kinetics and activation parameters of such reactions. This could help understand the reactivity of related compounds like (2-Bromo-5-chloro-3-fluorophenyl)methanol (Abramovitch, Helmer, & Liveris, 1968).
Applications in Molecular Synthesis
- Synthesis of Aryl- and Arylmethylacridinones: The reaction of related fluorophenyl halophenyl methanones with benzenamines was studied, leading to the efficient synthesis of aryl- or arylmethylacridin-9(10H)-ones. This implies potential uses of (2-Bromo-5-chloro-3-fluorophenyl)methanol in synthesizing complex organic molecules (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).
Specific Reactions and Mechanisms
- Mechanism of Halogenoaniline Photolysis in Methanol: Photolysis of halogenoanilines in methanol, which could be analogous to the behavior of (2-Bromo-5-chloro-3-fluorophenyl)methanol, shows the formation of specific products with quantum yields depending on the halogen involved. This study provides insights into the photochemical behavior of halogenated compounds (Othmen, Boule, & Richard, 1999).
Properties
IUPAC Name |
(2-bromo-5-chloro-3-fluorophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOUYVTUTISOGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Br)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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